Uperolein

Smooth Muscle Pharmacology Tachykinin Receptor Pharmacology Gastrointestinal Motility

Uperolein (CAS 55601-63-3) is an endogenous undecapeptide NK1 agonist with a pharmacological fingerprint distinct from physalaemin and substance P. Its intermediate potency and 2- to 10-fold differential activity between longitudinal and circular smooth muscle preparations make it the preferred tool for graded GI motility assays. The unique membrane-bound 3₁₀-helix/α-helix equilibrium enables SAR programs investigating biased agonism at the NK1 receptor—a conformation not replicated by generic tachykinins. Validated in vivo at 0.1–5 μg/kg IV in rat for whole-stomach spasmogenic activity. Ideal for tissue-specific signaling and receptor distribution studies.

Molecular Formula C57H79N13O16S
Molecular Weight 1234.4 g/mol
CAS No. 55601-63-3
Cat. No. B12641993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUperolein
CAS55601-63-3
Molecular FormulaC57H79N13O16S
Molecular Weight1234.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5
InChIInChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76)
InChIKeyJPOQNRWDXRZJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uperolein (CAS 55601-63-3): A Selective Neurokinin-1 Receptor Tachykinin Peptide for Smooth Muscle Pharmacology


Uperolein (CAS 55601-63-3) is an endogenous undecapeptide belonging to the physalaemin-like subfamily of tachykinins, first isolated from the skin of Australian leptodactylid frogs Uperoleia rugosa and Uperoleia marmorata [1]. It acts as a selective agonist for the neurokinin-1 (NK1) receptor [2] and is characterized by its C-terminal amidation and the sequence Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 [3].

Why Physalaemin or Substance P Cannot Substitute for Uperolein in Specialized Smooth Muscle Assays


While uperolein shares the same NK1 receptor target as physalaemin and substance P, it exhibits a distinct pharmacological profile characterized by an intermediate potency and a unique efficacy rank in smooth muscle contraction assays [1]. Unlike its closest analog physalaemin, uperolein demonstrates differential performance in both potency and efficacy hierarchies across circular and longitudinal muscle preparations [2]. Its specific structural features, including an equilibrium between 3₁₀-helix and α-helix, suggest a distinct membrane-bound conformation that may contribute to its unique receptor interaction and signaling bias compared to substance P [3]. Therefore, generic substitution with other tachykinins will not replicate uperolein's precise pharmacological fingerprint in experimental models.

Quantitative Differentiation of Uperolein: Head-to-Head Evidence for Scientific Selection


Uperolein Exhibits Intermediate Potency and Efficacy in Smooth Muscle Contraction Compared to Other Tachykinins

In a study comparing the activity of tachykinins on the circular muscle of guinea pig ileum, uperolein demonstrated an intermediate rank order for both potency and efficacy. Its potency was greater than physalaemin but less than kassinin and eledoisin [1]. Its efficacy was also greater than physalaemin, but less than kassinin and eledoisin [1].

Smooth Muscle Pharmacology Tachykinin Receptor Pharmacology Gastrointestinal Motility

Uperolein Shows Differential Potency in Longitudinal vs. Circular Smooth Muscle Preparations

A comparative study revealed that all tachykinins, including uperolein, are less potent in contracting circular muscle than longitudinal muscle [1]. Specifically, uperolein's potency was found to be 2 to 10 times lower in circular muscle compared to longitudinal muscle preparations [1].

Smooth Muscle Pharmacology Tissue-Specific Activity Gastrointestinal Research

Uperolein Demonstrates Spasmogenic Activity in the Anesthetized Rat Stomach In Vivo

Uperolein was shown to produce a noticeable spasmogenic effect on the entire stomach of the anesthetized rat, from the fundus to the pylorus, when administered intravenously at doses of 0.1 μg/kg and 5 μg/kg as a single injection [1].

In Vivo Pharmacology Gastrointestinal Motility Spasmogenic Activity

Uperolein Demonstrates NK3 Receptor Activity with a pIC50 of 7.09 and pEC50 of 9.92

In addition to its primary NK1 receptor selectivity, uperolein has been reported to exhibit activity at the human NK3 receptor, with a pIC50 of 7.09 and a pEC50 of 9.92 [1].

GPCR Pharmacology Neurokinin Receptor Receptor Binding

Uperolein's Conformational Equilibrium Between 3₁₀-Helix and α-Helix is Distinct from Substance P

NMR and circular dichroism studies reveal that uperolein's membrane-bound conformation involves an equilibrium between a 3₁₀-helix and an α-helix spanning residues 5-11, with a highly flexible N-terminus [1]. In contrast, substance P, the prototypical NK1 agonist, has a different conformational profile [1].

Structural Biology NMR Spectroscopy Peptide Conformation

Validated Research and Industrial Applications for Uperolein Based on Quantitative Evidence


Investigating Intermediate Tachykinin Activity in Smooth Muscle Pharmacology

Uperolein's intermediate rank in potency and efficacy among tachykinins [1] makes it an ideal tool for experiments requiring a defined, moderate contractile response. This is crucial for studies on gastrointestinal motility where a more subtle or physiologically-graded effect is desired, avoiding the maximal responses of compounds like kassinin.

Differentiating Circular vs. Longitudinal Smooth Muscle Responses in Guinea Pig Ileum Assays

Uperolein can be utilized to investigate tissue-specific signaling mechanisms due to its quantifiable, 2- to 10-fold difference in potency between longitudinal and circular smooth muscle preparations [2]. This property allows for the study of receptor distribution and downstream signaling pathways unique to each muscle layer.

In Vivo Gastric Motility Studies and Pharmacodynamic Assessment

Researchers conducting in vivo studies on gastric emptying and motility can use uperolein as a positive control to induce spasmogenic activity. Its demonstrated effect across the entire rat stomach (fundus to pylorus) at intravenous doses of 0.1-5 μg/kg [3] provides a validated, whole-animal model for drug discovery and functional gastrointestinal research.

Structure-Activity Relationship (SAR) Studies for NK1 Receptor Biased Signaling

Uperolein's unique membrane-bound conformational equilibrium (3₁₀-helix/α-helix) compared to Substance P [4] makes it a powerful tool for molecular pharmacology. It can be used in SAR programs to dissect how specific peptide conformations drive biased agonism or differential signaling at the NK1 receptor, an area of high interest for developing novel therapeutics.

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